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molecular formula C7H8BrNO2 B8549111 3-Bromo-2-methoxy-6-methyl-pyridine 1-oxide

3-Bromo-2-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8549111
M. Wt: 218.05 g/mol
InChI Key: OTZNHYPWZGGYPB-UHFFFAOYSA-N
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Patent
US08063072B2

Procedure details

step b—A solution of 52a (0.5 g) and 0.5 M NaOMe/MeOH (4.9 mL) was stirred at RT overnight. The reaction mixture was concentrated in vacuo and the residue loaded on a SiO2 column and eluted with 5% MeOH/DCM to afford 3-bromo-2-methoxy-6-methyl-pyridine 1-oxide (52b).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
4.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N+:4]([O-:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[CH3:11][O-:12].[Na+].CO>>[Br:1][C:2]1[C:3]([O:12][CH3:11])=[N+:4]([O-:9])[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=[N+](C(=CC1)C)[O-])Cl
Name
NaOMe MeOH
Quantity
4.9 mL
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
eluted with 5% MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=[N+](C(=CC1)C)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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